molecular formula C20H25N10NaO22P5 B027592 P1,P5-DI(Adenosine-5/') pentaphosphate*PE riodate oxi CAS No. 107148-01-6

P1,P5-DI(Adenosine-5/') pentaphosphate*PE riodate oxi

Cat. No.: B027592
CAS No.: 107148-01-6
M. Wt: 935.3 g/mol
InChI Key: GLJPHNVVXPHWKJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of P1,P5-DI(Adenosine-5’) pentaphosphate involves a two-step process:

Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis typically involves controlled reaction conditions to ensure high purity and yield. The compound is available in various forms, including pentasodium and trilithium salts .

Chemical Reactions Analysis

Types of Reactions: P1,P5-DI(Adenosine-5’) pentaphosphate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can also occur, although specific conditions and reagents are required.

    Substitution: The compound can undergo substitution reactions, particularly involving its phosphate groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include periodate and other strong oxidizers.

    Reducing Agents: Reducing agents such as sodium borohydride can be used under controlled conditions.

    Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include various phosphorylated derivatives and oxidized forms of the compound .

Scientific Research Applications

Properties

InChI

InChI=1S/C20H25N10O22P5.Na/c21-17-15-19(25-7-23-17)29(9-27-15)13(3-33)47-11(1-31)5-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-6-12(2-32)48-14(4-34)30-10-28-16-18(22)24-8-26-20(16)30;/h1-4,7-14H,5-6H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJPHNVVXPHWKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC(C=O)OC(C=O)N3C=NC4=C(N=CN=C43)N)C=O)N.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N10NaO22P5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585141
Record name PUBCHEM_16219291
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

935.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107148-01-6
Record name PUBCHEM_16219291
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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